Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate hydrochloride
Overview
Description
Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate is a chemical compound with the molecular formula C10H10N2O2 . It is a derivative of pyrrolopyridine, a class of compounds that have been studied for their potential therapeutic applications .
Molecular Structure Analysis
The molecular structure of Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate consists of a pyrrolopyridine core with an ethyl ester functional group . The InChI code for this compound is 1S/C10H10N2O2/c1-2-14-10(13)9-5-7-6-11-4-3-8(7)12-9/h3-6,12H,2H2,1H3 .Physical and Chemical Properties Analysis
Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate has a molecular weight of 190.20 g/mol. It has one hydrogen bond donor, three hydrogen bond acceptors, and three rotatable bonds. Its exact mass and monoisotopic mass are both 190.074227566 g/mol. The topological polar surface area is 55 Ų .Scientific Research Applications
Antibacterial Activity
A study by Toja et al. (1986) synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids from ethyl 5-methyl-2-aminopyrrole-3-carboxylate. One compound in the series exhibited antibacterial activity in vitro, suggesting potential applications in the development of new antibiotics (Toja, Kettenring, Goldstein, & Tarzia, 1986).
Synthetic Chemistry
Brodrick and Wibberley (1975) demonstrated that a variety of 1-alkyl- and 1-aryl-2-amino-4-cyanopyrroles, including ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate hydrochloride, could undergo condensation with various carbonyl compounds, highlighting its utility in synthetic chemistry (Brodrick & Wibberley, 1975).
Photophysical Properties
Bozkurt and Doğan (2018) studied the photophysical properties of a new 4-aza-indole derivative that includes this compound. The compound exhibited high fluorescence intensity and quantum yield in various solvents, suggesting its use in bio- or analytical sensors and optoelectronic devices (Bozkurt & Doğan, 2018).
Chemical Transformation
Harb et al. (1989) reported that ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates, which are structurally similar to this compound, could be converted into various derivatives, demonstrating the compound's versatility in chemical transformation processes (Harb, Hesien, Metwally, & Elnagdi, 1989).
Novel Dye Applications
The work of Bozkurt and Doğan (2018) on the photophysical properties of a 4-aza-indole derivative, which includes this compound, also suggests its potential use as a novel dye in various applications due to its unique photophysical behavior (Bozkurt & Doğan, 2018).
Mechanism of Action
While the specific mechanism of action for Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate is not detailed in the retrieved sources, related pyrrolopyridine derivatives have been studied for their inhibitory activity against human neutrophil elastase, a target for the treatment of inflammatory diseases .
Safety and Hazards
Future Directions
The future directions for the study and application of Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate and related compounds could involve further exploration of their biological activity. For instance, the discovery of orally bioavailable small-molecule inhibitors based on the 1H-pyrrolo[3,2-c]pyridine scaffold has been described .
Properties
IUPAC Name |
ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2.ClH/c1-2-14-10(13)9-5-7-6-11-4-3-8(7)12-9;/h3-6,12H,2H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXMYSFSTRVCDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CN=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187929-10-7 | |
Record name | 1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid, ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187929-10-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.